molecular formula C56H83N13O16 B10822576 Galanin(2-11)

Galanin(2-11)

Cat. No.: B10822576
M. Wt: 1194.3 g/mol
InChI Key: MUEGHULZMXFVFL-ZHRZWFTASA-N
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Description

Galanin(2-11) is a neuropeptide fragment derived from the larger peptide galanin. Galanin is a 29-amino acid peptide (30 in humans) that is widely distributed in the central and peripheral nervous systems. It plays a crucial role in various physiological processes, including neuroendocrine release, cognition, and nerve regeneration. Galanin(2-11) specifically binds to the galanin receptor 2 (GALR2) with high affinity, making it a valuable tool in studying the functions of this receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galanin(2-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

While industrial production methods for galanin(2-11) are not extensively documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automated peptide synthesizers and advanced purification techniques are employed to produce high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Galanin(2-11) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin

    Purification: High-performance liquid chromatography (HPLC)

Major Products

The primary product of these reactions is the galanin(2-11) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification.

Mechanism of Action

Galanin(2-11) exerts its effects by binding to the galanin receptor 2 (GALR2). This binding activates G-protein coupled receptor (GPCR) signaling pathways, leading to various intracellular responses. The activation of GALR2 can result in the release of calcium ions, modulation of cyclic adenosine monophosphate (cAMP) levels, and activation of protein kinase pathways . These molecular events contribute to the peptide’s effects on neuroendocrine release, cognition, and nerve regeneration .

Properties

Molecular Formula

C56H83N13O16

Molecular Weight

1194.3 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C56H83N13O16/c1-27(2)17-38(50(79)61-25-46(75)76)64-51(80)39(18-28(3)4)65-53(82)41(20-32-13-15-34(72)16-14-32)63-45(74)24-60-48(77)30(7)62-55(84)43(26-70)68-54(83)42(22-44(58)73)66-52(81)40(19-29(5)6)67-56(85)47(31(8)71)69-49(78)36(57)21-33-23-59-37-12-10-9-11-35(33)37/h9-16,23,27-31,36,38-43,47,59,70-72H,17-22,24-26,57H2,1-8H3,(H2,58,73)(H,60,77)(H,61,79)(H,62,84)(H,63,74)(H,64,80)(H,65,82)(H,66,81)(H,67,85)(H,68,83)(H,69,78)(H,75,76)/t30-,31+,36-,38-,39-,40-,41-,42-,43-,47-/m0/s1

InChI Key

MUEGHULZMXFVFL-ZHRZWFTASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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